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Compound Name:
2-chloro-N-(3-

methoxyphenyl)acetamide

Cat. No.: B103403 Get Quote

An In-depth Technical Guide: 2-Chloro-N-(3-methoxyphenyl)acetamide A Comprehensive

Analysis for Researchers and Drug Development Professionals

Abstract

2-Chloro-N-(3-methoxyphenyl)acetamide, a substituted acetamide derivative, serves as a

pivotal intermediate in the landscape of synthetic organic chemistry. Its structural motifs—a

reactive chloroacetamide group and a methoxy-substituted phenyl ring—make it a versatile

building block for constructing more complex molecular architectures. This guide provides a

detailed exploration of its chemical identity, synthesis, characterization, potential applications,

and safety protocols. Tailored for researchers, chemists, and professionals in drug

development, this document synthesizes field-proven insights with established scientific data to

offer a comprehensive technical resource on this valuable compound.

Chemical Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the cornerstone of its

effective application in research and development. 2-Chloro-N-(3-methoxyphenyl)acetamide
is identified by a unique set of chemical and physical descriptors that dictate its behavior in

chemical reactions and biological systems.

Table 1: Core Chemical Identifiers
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Identifier Value Source

IUPAC Name
2-chloro-N-(3-
methoxyphenyl)acetamide

[1][2]

CAS Number 17641-08-6 [1][2][3]

Molecular Formula C₉H₁₀ClNO₂ [1][2][3]

Molecular Weight 199.64 g/mol [1][2]

Canonical SMILES
COC1=CC=CC(=C1)NC(=O)C

Cl
[3][4]

| InChIKey | JJNAIBJFYFWTIA-UHFFFAOYSA-N |[4] |

These identifiers ensure unambiguous documentation and retrieval of information in global

chemical databases. The compound's physical properties, summarized below, are critical for

designing experimental conditions, including solvent selection and purification methods.

Table 2: Physicochemical Properties

Property Value Source

Melting Point 90.5 - 91.5 °C [1]

Boiling Point 371.9 °C (at 760 mmHg) [1]

Density 1.264 g/cm³ [1]

Appearance Solid, crystalline powder [5]

| Solubility | Low water solubility is expected |[6] |

Synthesis and Mechanism of Formation
The primary and most efficient route for synthesizing 2-chloro-N-(3-
methoxyphenyl)acetamide is through the nucleophilic acyl substitution reaction between 3-

methoxyaniline and chloroacetyl chloride.[7] This standard acylation is a fundamental

transformation in organic chemistry.
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Principle of Synthesis: The "Why" Behind the Method
The synthesis hinges on the nucleophilicity of the amine group (-NH₂) on the 3-methoxyaniline

ring and the electrophilicity of the carbonyl carbon in chloroacetyl chloride. The lone pair of

electrons on the nitrogen atom initiates an attack on the electron-deficient carbonyl carbon. The

reaction is highly exothermic and produces hydrochloric acid (HCl) as a byproduct. To drive the

reaction to completion and prevent protonation of the starting amine, a base (e.g., potassium

carbonate, triethylamine) is typically added to act as an acid scavenger.[8][9]

Generalized Synthesis Workflow
The logical flow from starting materials to the purified final product is a critical, self-validating

system. Each stage is designed to achieve a specific outcome, ensuring the integrity of the

next step.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.researchgate.net/figure/A-Synthesis-of-the-2-chloro-N-4-methoxyphenyl-acetamide-B-Synthesis-of-the-MPAEMA_fig1_284487949
https://media.neliti.com/media/publications/335982-synthesis-of-2-chloro-n-3-hydroxyphenyl-6aa63496.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103403?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactant Preparation

Reaction

Product Isolation

Purification

3-Methoxyaniline

Controlled Addition at 0°C

Chloroacetyl Chloride Solvent (e.g., THF) Base (e.g., K2CO3)

Stirring at Room Temp

Precipitation in Water

Filtration

Recrystallization (e.g., Ethanol)

Drying

Final Product

Click to download full resolution via product page

Caption: High-level workflow for the synthesis of 2-chloro-N-(3-methoxyphenyl)acetamide.
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Detailed Experimental Protocol
This protocol is a representative method adapted from literature procedures for N-acylation.[9]

[10]

Reagent Preparation: In a round-bottomed flask equipped with a magnetic stirrer and a

dropping funnel, dissolve 3-methoxyaniline (1.0 eq) and potassium carbonate (1.2 eq) in a

suitable solvent like tetrahydrofuran (THF).

Reaction Initiation: Cool the flask in an ice bath to 0-5 °C. This is crucial to control the initial

exothermic release of heat upon addition of the acyl chloride.

Controlled Addition: Add a solution of chloroacetyl chloride (1.1 eq) in THF dropwise to the

stirred amine solution over 30-60 minutes. Maintaining a low temperature prevents side

reactions.

Reaction Progression: After the addition is complete, remove the ice bath and allow the

mixture to warm to room temperature. Stir for an additional 2-4 hours or until Thin Layer

Chromatography (TLC) indicates the consumption of the starting amine.

Product Isolation (Work-up): Pour the reaction mixture into a beaker containing cold water.

The crude product, being sparingly soluble in water, will precipitate out as a solid.

Purification: Collect the solid precipitate by vacuum filtration and wash it with cold water to

remove inorganic salts and other water-soluble impurities. Purify the crude solid by

recrystallization from a suitable solvent system, such as ethanol/water, to yield the final

product as a crystalline solid.[7]

Final Step: Dry the purified crystals under a vacuum to remove residual solvent.

Core Reaction Mechanism
The reaction proceeds via a well-established nucleophilic acyl substitution pathway.

Caption: Mechanism of nucleophilic acyl substitution. (Note: Images are placeholders for

chemical structures).
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Analytical Characterization
Structural confirmation of the synthesized compound is paramount. A combination of

spectroscopic techniques provides an unambiguous structural assignment. Research has

confirmed the characterization of this molecule using FTIR, ¹H, and ¹³C NMR spectroscopy.[11]

Table 3: Expected Spectroscopic Data Signatures

Technique Expected Features Rationale

¹H NMR

Signals at ~10 ppm (s, 1H,
N-H), 6.8-7.5 ppm (m, 4H,
Ar-H), ~4.2 ppm (s, 2H, -
CH₂Cl), ~3.8 ppm (s, 3H, -
OCH₃).

The chemical shifts and
multiplicities correspond
to the unique proton
environments in the
molecule.[10]

¹³C NMR

Signals at ~164 ppm (C=O),

110-160 ppm (aromatic

carbons), ~55 ppm (-OCH₃),

~43 ppm (-CH₂Cl).

The distinct carbon

environments, especially the

carbonyl and aliphatic carbons,

are clearly resolved.[10]

FTIR (cm⁻¹)

~3300 (N-H stretch), ~1660

(C=O amide I band), ~1540 (N-

H bend), ~1250 (C-O stretch),

~750 (C-Cl stretch).

These absorption bands are

characteristic of the key

functional groups present in

the molecule.[7][11]

| Mass Spec. | Molecular ion peak [M]⁺ at m/z 199 and an [M+2]⁺ peak at m/z 201 with ~1/3

intensity. | The isotopic signature of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) provides definitive evidence of its

presence.[7] |

Applications in Research and Development
The utility of 2-chloro-N-(3-methoxyphenyl)acetamide stems from its role as a versatile

synthetic intermediate. The reactive C-Cl bond allows for further functionalization via

nucleophilic substitution, making it a valuable precursor for a diverse range of target molecules.

Core Synthetic Intermediate
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This compound is a foundational element in multi-step syntheses. It serves as a reliable

starting point for building molecular complexity, particularly in the fields of medicinal and

agricultural chemistry.[12]

Pharmaceutical and Agrochemical Research
Drug Development: It is employed as an intermediate in the synthesis of pharmaceuticals,

with specific mention of compounds targeting neurological disorders.[12] Furthermore, its

potential as a precursor for anticancer agents has been explored through molecular docking

studies with human topoisomerase IIα (TOP2A), a key enzyme in DNA replication.[11]

Agrochemicals: The chloroacetamide scaffold is present in many herbicides and fungicides.

This compound serves as a building block for creating new agrochemicals aimed at effective

pest control.[12]

Biochemical Probes: Researchers can utilize this molecule to study enzyme interactions and

metabolic pathways, aiding in the discovery and validation of new therapeutic targets.[12]

2-Chloro-N-(3-methoxyphenyl)acetamide

C₉H₁₀ClNO₂

Pharmaceutical Synthesis

Precursor for CNS-active agents and potential anticancer compounds.

Agrochemical Development

Building block for novel herbicides and fungicides.

Biochemical Research

Tool for studying enzyme-ligand interactions and metabolic pathways.

Material Science

Investigated for potential use in novel polymers and coatings.

Click to download full resolution via product page

Caption: Key application areas stemming from 2-chloro-N-(3-methoxyphenyl)acetamide.

Safety, Handling, and Toxicology
Adherence to strict safety protocols is mandatory when handling 2-chloro-N-(3-
methoxyphenyl)acetamide. The compound is classified as harmful and an irritant.

GHS Hazard Classification
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Table 4: GHS Hazard & Precautionary Statements

Classification Code Statement Source

Hazard H302
Harmful if
swallowed.

[1]

Hazard H317
May cause an allergic

skin reaction.
[2]

Hazard H319
Causes serious eye

irritation.
[2]

Precaution P264
Wash skin thoroughly

after handling.
[1]

Precaution P280

Wear protective

gloves/protective

clothing/eye

protection/face

protection.

[6]

Precaution P301+P312

IF SWALLOWED: Call

a POISON

CENTER/doctor if you

feel unwell.

[1]

| Precaution | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes.

Remove contact lenses, if present and easy to do. Continue rinsing. |[6] |

Handling and Personal Protective Equipment (PPE)
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical

fume hood, to avoid inhalation of dust.[13]

Personal Protective Equipment:

Eye/Face Protection: Wear chemical safety goggles or a face shield.
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Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid

prolonged or repeated skin contact.

Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.

Stability and Reactivity
Chemical Stability: The compound is stable under recommended storage conditions (cool,

dry place).

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong

bases, which can cause decomposition.[6]

Hazardous Decomposition Products: Thermal decomposition may produce toxic and

corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen

chloride (HCl) gas.[6]

Conclusion
2-Chloro-N-(3-methoxyphenyl)acetamide is more than a mere chemical entry; it is an

enabling tool for innovation in science. Its straightforward synthesis, combined with its reactive

potential, establishes it as a cornerstone intermediate for drug discovery, agrochemical

development, and fundamental biochemical research. A thorough understanding of its

properties, synthesis, and handling, as detailed in this guide, empowers researchers to

leverage its full potential safely and effectively, paving the way for future scientific

advancements.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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